BC11-38

Description

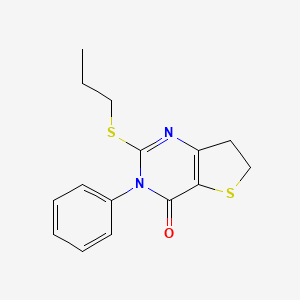

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNDCCKFNWDQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Function of BC11-38

For Researchers, Scientists, and Drug Development Professionals

Core Function: Selective Inhibition of Phosphodiesterase 11 (PDE11)

BC11-38 is a small molecule compound recognized for its potent and selective inhibition of phosphodiesterase 11 (PDE11).[1] This selectivity is a key characteristic, as it minimizes off-target effects that can complicate preclinical and clinical research. The primary function of this compound is to prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a myriad of cellular signaling pathways. By inhibiting PDE11, this compound effectively elevates intracellular cAMP levels, leading to the activation of downstream signaling cascades.

Mechanism of Action

The principal mechanism of action of this compound is the competitive inhibition of the catalytic site of the PDE11 enzyme. This action prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), thereby increasing the intracellular concentration of cAMP. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the activating transcription factor 1 (ATF-1).[2][3] The phosphorylation of ATF-1 enhances its transcriptional activity, leading to changes in gene expression that mediate the cellular responses to this compound.

Key Biological Effects in H295R Cells

The human adrenocortical carcinoma cell line, H295R, is a well-established in vitro model for studying steroidogenesis. In these cells, this compound has been shown to elicit significant biological effects that underscore its function as a PDE11 inhibitor.

Elevation of cAMP Levels

Treatment of H295R cells with this compound leads to a significant increase in intracellular cAMP concentrations.[2][3] This effect is a direct consequence of PDE11 inhibition and is a foundational element of the compound's mechanism of action.

Increased Cortisol Production

A key functional outcome of elevated cAMP in H295R cells is the stimulation of steroidogenesis, leading to increased production of cortisol.[2][3] this compound treatment has been demonstrated to significantly enhance cortisol secretion in this cell line.

Enhanced ATF-1 Phosphorylation

Consistent with the cAMP-PKA signaling pathway, this compound treatment of H295R cells results in increased phosphorylation of ATF-1.[2][3] This provides further evidence for the engagement of the canonical cAMP signaling cascade downstream of PDE11 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the function of this compound.

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 0.28 µM | Human PDE11A4 | [1] |

| IC50 | >100 µM | Human PDEs 1-10 | [1] |

Table 1: In Vitro PDE Inhibition Data for this compound

| Cell Line | Parameter Measured | Effect of this compound | Reference |

| H295R | Intracellular cAMP | Increased | [2][3] |

| H295R | Cortisol Production | Increased | [2][3] |

| H295R | ATF-1 Phosphorylation | Increased | [2][3] |

Table 2: Cellular Effects of this compound

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound in H295R cells.

Caption: Experimental workflow for characterizing this compound function.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against PDE enzymes.

-

Reagents and Materials:

-

Recombinant human PDE enzymes (specifically PDE11A4 and other PDE families for selectivity profiling).

-

³H-cAMP or ³H-cGMP as substrate.

-

Snake venom nucleotidase.

-

Scintillation cocktail.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Test compound (this compound) dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the diluted compound, recombinant PDE enzyme, and initiate the reaction by adding the radiolabeled substrate.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Terminate the reaction by adding snake venom nucleotidase, which converts the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

-

Add a scintillation resin that binds the unhydrolyzed substrate.

-

Centrifuge the plate and transfer the supernatant to a scintillation plate.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

H295R Cell Culture and Treatment

This protocol outlines the culture of H295R cells and their treatment with this compound for downstream assays.

-

Reagents and Materials:

-

H295R human adrenocortical carcinoma cell line.

-

Complete culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics).

-

This compound dissolved in DMSO.

-

Forskolin (optional, as a positive control for cAMP stimulation).

-

-

Procedure:

-

Culture H295R cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Replace the culture medium with fresh medium containing various concentrations of this compound (and/or forskolin). A vehicle control (DMSO) should be included.

-

Incubate the cells for the desired period (e.g., 2 hours for cAMP and phosphorylation studies, 24-48 hours for cortisol production).

-

After incubation, collect the cell culture supernatant for cortisol measurement and lyse the cells for cAMP and protein analysis.

-

cAMP Measurement Assay

This is a general protocol for measuring intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit.

-

Reagents and Materials:

-

Commercially available cAMP EIA kit.

-

Cell lysis buffer.

-

Microplate reader.

-

-

Procedure:

-

After treating the H295R cells with this compound, remove the culture medium.

-

Lyse the cells with the provided lysis buffer to release intracellular cAMP.

-

Transfer the cell lysates to the antibody-coated microplate from the EIA kit.

-

Add the cAMP-alkaline phosphatase conjugate to the wells.

-

Incubate the plate to allow for competitive binding between the sample cAMP and the conjugate.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cAMP concentration based on a standard curve.

-

Cortisol Measurement Assay

This protocol describes the measurement of cortisol in cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Reagents and Materials:

-

Commercially available cortisol ELISA kit.

-

Collected cell culture supernatant.

-

Microplate reader.

-

-

Procedure:

-

Collect the supernatant from the this compound-treated H295R cells.

-

Add the supernatant samples and cortisol standards to the wells of the antibody-coated microplate.

-

Add the cortisol-horseradish peroxidase (HRP) conjugate to the wells.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the TMB substrate solution and incubate for color development.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

Determine the cortisol concentration in the samples from the standard curve.

-

Western Blot for ATF-1 Phosphorylation

This is a standard protocol for detecting the phosphorylation of ATF-1.

-

Reagents and Materials:

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ATF-1 (Ser63) and anti-total-ATF-1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the this compound-treated H295R cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ATF-1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

For normalization, the membrane can be stripped and re-probed with an antibody against total ATF-1.

-

References

- 1. Transcriptomic data of human adrenocortical NCI-H295R cells treated with cortisol biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sublethal Hyperthermia Transiently Disrupts Cortisol Steroidogenesis in Adrenocortical Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery of BC11-38: A Potent and Selective PDE11 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The discovery of potent and selective inhibitors for specific phosphodiesterase (PDE) isoforms is a critical endeavor in the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery of BC11-38, a potent and selective inhibitor of phosphodiesterase 11 (PDE11). This document details the core findings, experimental methodologies, and key data associated with the identification and characterization of this compound, serving as a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction to PDE11

Phosphodiesterase 11 (PDE11), a member of the dual-specificity phosphodiesterase family, hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE11A gene encodes four splice variants (PDE11A1-4), which exhibit distinct tissue expression patterns and possess unique N-terminal regulatory regions.[1][2] Notably, PDE11A4 is the predominant isoform found in the human brain, specifically within the hippocampal formation, a region crucial for memory and mood regulation.[2] PDE11A is also expressed in other tissues, including the prostate, testis, skeletal muscle, pituitary, and adrenal glands.[1] Dysregulation of PDE11 activity has been implicated in various pathological conditions, including adrenal disorders, certain cancers, and neuropsychiatric conditions, highlighting its potential as a therapeutic target.[2]

The Discovery of this compound: A Yeast-Based High-Throughput Screening Approach

The identification of this compound was the result of a large-scale, yeast-based high-throughput screen (HTS) designed to identify novel PDE11 inhibitors. This cell-based assay offers the advantage of screening for cell-permeable compounds that are active against the full-length enzyme in a cellular context.

Experimental Workflow: From Screening to Validation

The discovery and validation process for this compound followed a logical progression from a broad initial screen to specific in vitro characterization.

Caption: Experimental workflow for the discovery and characterization of this compound.

Quantitative Data and Selectivity Profile

This compound emerged from the screening campaign as a highly potent and selective inhibitor of PDE11. Its inhibitory activity was quantified and compared against other PDE families and related compounds identified in the same screen.

| Compound | PDE11A4 IC50 (µM) | Selectivity vs. PDE1-10 | Reference |

| This compound | 0.28 | >350-fold (>100 µM) | [2][3][4] |

| BC11-28 | 0.11 - 0.33 | >350-fold | [2] |

| Tadalafil | - | Potent inhibitor | [5] |

Table 1: Inhibitory Potency and Selectivity of this compound and a comparator.

The substrate affinity of the human PDE11A4 isozyme has been determined, providing context for its enzymatic activity.

| Substrate | K_m (µM) |

| cGMP | 1.0 ± 0.07 |

| cAMP | 1.6 ± 0.2 |

Table 2: Substrate Affinity (K_m) of Human PDE11A4. [6]

Mechanism of Action: Modulation of the cAMP Signaling Pathway

This compound exerts its biological effects by directly inhibiting the catalytic activity of PDE11. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades. A key pathway affected is the Protein Kinase A (PKA) pathway. Increased cAMP levels lead to the activation of PKA, which then phosphorylates various downstream targets, including the activating transcription factor 1 (ATF-1).

Signaling Pathway Diagram

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

In the context of human adrenocortical H295R cells, this signaling cascade culminates in increased cortisol production. Treatment of these cells with this compound leads to a measurable elevation in cAMP levels, increased phosphorylation of ATF-1, and consequently, a significant rise in cortisol secretion.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the discovery and characterization of this compound.

Yeast-Based PDE11 Inhibitor High-Throughput Screen

-

Yeast Strain: A genetically modified strain of Schizosaccharomyces pombe expressing human PDE11A4 was utilized. The strain was engineered to link PDE11A4 activity to a growth phenotype.

-

Principle: Inhibition of PDE11A4 in the yeast cells leads to an increase in intracellular cyclic nucleotide levels, which in turn activates PKA. This activation results in a measurable growth phenotype, allowing for the identification of active compounds in a high-throughput format.

-

Protocol Outline:

-

Yeast cells expressing human PDE11A4 are dispensed into multi-well plates.

-

A library of small molecule compounds is added to the wells.

-

Plates are incubated to allow for cell growth.

-

Cell growth is quantified (e.g., by measuring optical density), and compounds that promote growth beyond a certain threshold are identified as potential PDE11 inhibitors.

-

In Vitro PDE Enzymatic Assay

-

Principle: This assay directly measures the enzymatic activity of purified PDE11 and other PDE isoforms to determine the IC50 values of inhibitory compounds. A common method involves the use of radiolabeled cAMP or cGMP.

-

Protocol Outline:

-

Purified recombinant human PDE11A4 is incubated with a specific concentration of [³H]-cAMP or [³H]-cGMP as a substrate in a suitable assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂).

-

Varying concentrations of the test inhibitor (e.g., this compound) are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C) and then terminated.

-

The product of the reaction, [³H]-5'-AMP or [³H]-5'-GMP, is separated from the unhydrolyzed substrate using methods such as anion-exchange chromatography.

-

The amount of product formed is quantified by scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

H295R Cell-Based Assays

The human adrenocortical carcinoma cell line H295R is a well-established model for studying steroidogenesis and was used to assess the biological activity of this compound.

-

Cell Culture: H295R cells are maintained in a suitable culture medium (e.g., DMEM/F12 supplemented with serum and other additives) at 37°C in a humidified atmosphere with 5% CO₂.

-

cAMP Measurement:

-

H295R cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with this compound at various concentrations for a specified duration.

-

Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.

-

-

Cortisol Production Assay:

-

H295R cells are seeded and grown to a suitable confluency.

-

The culture medium is replaced with fresh medium containing this compound and, in some experiments, a stimulant of adenylyl cyclase such as forskolin.

-

After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

The concentration of cortisol in the supernatant is quantified using a cortisol-specific immunoassay (e.g., ELISA).

-

-

Western Blot for Phosphorylated ATF-1 (pATF-1):

-

H295R cells are treated with this compound.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated ATF-1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.

-

Synthesis and Structure-Activity Relationship (SAR)

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)one chemical class. While a detailed synthetic route and a comprehensive SAR study specifically for this compound and its analogues as PDE11 inhibitors are not extensively published in the public domain, the general synthesis of this scaffold often involves the condensation of a 2-amino-3-carboxamido-thiophene derivative with a suitable reagent to form the pyrimidinone ring.

Further research into the SAR of the thieno[3,2-d]pyrimidin-4(3H)one scaffold could provide valuable insights for the design of next-generation PDE11 inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PDE11 function. Its discovery through a yeast-based HTS platform demonstrates the power of this approach in identifying potent, selective, and cell-active enzyme inhibitors. The characterization of this compound's mechanism of action in modulating the cAMP signaling pathway and its effects on cortisol production in a relevant cell model provide a solid foundation for further preclinical and clinical investigation of PDE11 as a therapeutic target. This technical guide consolidates the key information surrounding the discovery of this compound, offering a comprehensive resource for the scientific community.

References

- 1. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BC-11-38, PDE-11 inhibitor (CAS 686770-80-9) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PDE11 - Wikipedia [en.wikipedia.org]

- 6. Interactions between Cyclic Nucleotide Phosphodiesterase 11 Catalytic Site and Substrates or Tadalafil and Role of a Critical Gln-869 Hydrogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of BC11-38: A Selective PDE11 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11), a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE11A, an isoform of PDE11, is expressed in various tissues, including the prostate, testis, adrenal gland, and hippocampus, suggesting its involvement in a range of physiological processes. The development of selective PDE11 inhibitors like this compound provides a valuable tool for elucidating the specific roles of this enzyme and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a visualization of the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of PDE11. By blocking the enzymatic activity of PDE11, this compound prevents the degradation of intracellular second messengers, cAMP and cGMP. The resulting increase in cyclic nucleotide levels leads to the activation of downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Target | IC50 | Assay Type | Reference |

| PDE11 | 0.28 µM | In vitro enzyme assay | [1] |

| PDE1-10 | >100 µM | In vitro enzyme assay | [1] |

Signaling Pathways

The primary signaling pathway modulated by this compound is the cAMP/PKA pathway. Inhibition of PDE11 by this compound leads to an accumulation of intracellular cAMP. This rise in cAMP activates PKA, which in turn phosphorylates a variety of downstream substrates, including transcription factors like Activating Transcription Factor 1 (ATF-1).[1] The phosphorylation of these factors modulates the expression of genes involved in various cellular processes, including steroidogenesis.

Caption: Signaling pathway of this compound in adrenocortical cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

PDE11A4 Enzyme Inhibition Assay

This assay is designed to measure the in vitro inhibitory activity of this compound against the PDE11A4 enzyme.

-

Materials:

-

Purified recombinant human PDE11A4 enzyme

-

This compound (or other test compounds)

-

[³H]-cAMP or [³H]-cGMP as a substrate

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the PDE11A4 enzyme, assay buffer, and the diluted this compound or vehicle control.

-

Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by boiling the mixture for 1-2 minutes.

-

Cool the tubes on ice and then add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Incubate at 30°C for 10-15 minutes.

-

Add an anion-exchange resin slurry to bind the unreacted charged substrate.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant containing the uncharged [³H]-adenosine or [³H]-guanosine to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Cellular cAMP Measurement in H295R Cells

This protocol describes how to measure changes in intracellular cAMP levels in the human adrenocortical cell line H295R following treatment with this compound.

-

Materials:

-

H295R cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

-

This compound

-

Forskolin (optional, as a positive control for adenylyl cyclase activation)

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based)

-

Lysis buffer (provided with the cAMP assay kit or a suitable alternative like 0.1 M HCl)

-

-

Procedure:

-

Seed H295R cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

-

Wash the cells with serum-free medium or a suitable buffer.

-

Pre-incubate the cells with this compound at various concentrations for a specific time (e.g., 30 minutes).

-

(Optional) Stimulate the cells with forskolin to induce a robust increase in cAMP levels.

-

Lyse the cells using the appropriate lysis buffer.

-

Perform the cAMP measurement on the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a standard curve using the provided cAMP standards.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Normalize the cAMP concentration to the total protein content of each well if necessary.

-

Cortisol Production Assay in H295R Cells

This protocol outlines the measurement of cortisol secretion from H295R cells in response to this compound treatment.

-

Materials:

-

H295R cells

-

Cell culture medium

-

This compound

-

Adrenocorticotropic hormone (ACTH) or forskolin (as a stimulator of steroidogenesis)

-

Cortisol ELISA kit

-

-

Procedure:

-

Plate H295R cells in a multi-well plate and culture until they reach the desired confluency.

-

Replace the culture medium with fresh medium containing different concentrations of this compound.

-

Co-treat the cells with a stimulator of steroidogenesis like ACTH or forskolin.[2][3]

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cortisol production and secretion into the medium.

-

Collect the cell culture supernatant.

-

Perform the cortisol measurement on the supernatant using a cortisol ELISA kit according to the manufacturer's protocol.

-

Create a standard curve using the cortisol standards provided in the kit.

-

Calculate the concentration of cortisol in each sample from the standard curve.

-

Western Blot for Phospho-ATF-1

This method is used to detect the phosphorylation of ATF-1 in H295R cells, a downstream effector of PKA activation.

-

Materials:

-

H295R cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ATF-1 and anti-total-ATF-1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat H295R cells with this compound as described in the cellular cAMP assay.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ATF-1 antibody overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an anti-total-ATF-1 antibody, or run a parallel gel for total ATF-1 detection.

-

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the biological activity of this compound.

Caption: General workflow for characterizing this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of PDE11. Its high selectivity makes it superior to less specific PDE inhibitors for dissecting the specific contributions of this enzyme. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the biological activities of this compound and its potential as a therapeutic agent. Future studies could explore its effects in various in vivo models of diseases where PDE11 is implicated, such as certain endocrine disorders and neurological conditions.

References

BC11-38: A Technical Guide to its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC11-38 is a potent and selective small molecule inhibitor of phosphodiesterase 11 (PDE11).[1] Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a critical role in modulating a wide array of cellular signaling pathways.[2] PDE11A, the target of this compound, is expressed in various tissues, including the adrenal glands, and its dysregulation has been associated with conditions such as Cushing syndrome and adrenal hyperplasia.[3] This guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, and relevant experimental data and protocols.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the enzymatic activity of PDE11. This inhibition leads to a localized increase in intracellular concentrations of cAMP. Elevated cAMP levels subsequently activate Protein Kinase A (PKA), a key downstream effector.[4] Activated PKA then phosphorylates a variety of substrate proteins, including the transcription factors Activating Transcription Factor 1 (ATF-1) and cAMP response element-binding protein (CREB).[3] Phosphorylation of ATF-1 and CREB enhances their transcriptional activity, leading to the modulation of gene expression.[3] In the context of adrenocortical cells, this signaling cascade has been demonstrated to culminate in an increase in cortisol production.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Assay System |

| IC₅₀ for PDE11 | 0.28 µM | In vitro enzyme assay |

| IC₅₀ for PDE1-10 | >100 µM | In vitro enzyme assay |

| Cell Line | Treatment | Effect on cAMP Levels | Effect on Cortisol Production | Effect on ATF-1 Phosphorylation |

| H295R (Human Adrenocortical) | This compound | Elevated | Increased | Elevated |

| HeLa | This compound | No significant effect | Not applicable | No significant effect on CREB phosphorylation |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are not publicly available. However, the following represents a generalized methodology for each of the core assays used to characterize this compound.

In Vitro PDE11 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PDE11.

-

Reagents and Materials: Purified recombinant human PDE11A, cAMP or cGMP substrate, 5'-nucleotidase, a phosphate detection reagent (e.g., Malachite Green), assay buffer (e.g., Tris-HCl with MgCl₂), and this compound.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a microplate, add the PDE11 enzyme to the assay buffer.

-

Add the this compound dilutions to the wells and incubate.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction and add 5'-nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate.

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Cellular cAMP Measurement Assay

This assay measures the intracellular levels of cAMP in response to treatment with this compound.

-

Reagents and Materials: H295R cells, cell culture medium, this compound, a positive control (e.g., Forskolin), lysis buffer, and a cAMP detection kit (e.g., ELISA-based or luminescence-based).

-

Procedure:

-

Plate H295R cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound or controls for a specified duration.

-

Lyse the cells using the provided lysis buffer to release intracellular cAMP.

-

Perform the cAMP quantification assay according to the manufacturer's instructions. This typically involves a competitive binding reaction or a luminescent biosensor.[5][6][7]

-

Measure the signal (absorbance, fluorescence, or luminescence) and calculate the cAMP concentration for each sample.

-

Normalize the cAMP concentration to the total protein content of each sample.

-

Western Blot for Phosphorylated ATF-1 and CREB

This technique is used to detect the phosphorylation status of ATF-1 and CREB as a marker of PKA activation.

-

Reagents and Materials: H295R cells, this compound, lysis buffer with phosphatase and protease inhibitors, SDS-PAGE gels, transfer membranes (e.g., PVDF), blocking buffer (e.g., BSA or non-fat milk in TBST), primary antibodies (anti-phospho-ATF-1, anti-phospho-CREB, anti-total ATF-1, anti-total CREB), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

-

Procedure:

-

Treat H295R cells with this compound as in the cAMP assay.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total ATF-1 or CREB to normalize for protein loading.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of PDE11. Its selectivity and demonstrated biological activity in cellular models make it a key compound for elucidating the intricacies of cAMP signaling in tissues where PDE11 is expressed. Further research, potentially utilizing this compound and its analogs, will be crucial in validating PDE11 as a therapeutic target for conditions such as adrenal insufficiencies.

References

- 1. Identification of biologically active PDE11-selective inhibitors using a yeast-based high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]

- 3. gladstone.org [gladstone.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

BC11-38: A Technical Review of a Selective PDE11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC11-38 is a potent and selective small molecule inhibitor of phosphodiesterase 11 (PDE11), an enzyme responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE11, this compound elevates intracellular cAMP levels, leading to the activation of downstream signaling pathways. This technical guide provides a comprehensive review of the discovery, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the PDE11 enzyme.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing cAMP and cGMP. The PDE11 family, in particular, has been implicated in various physiological processes, including steroidogenesis and adrenal function. The lack of selective inhibitors for PDE11 has historically hindered a thorough understanding of its biological roles. The discovery of this compound, a potent and selective PDE11 inhibitor, has provided a valuable chemical tool to probe the function of this enzyme. This document summarizes the key findings from the primary literature on this compound, with a focus on its effects in the human adrenocortical carcinoma cell line, H295R.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.

Table 1: In Vitro Phosphodiesterase Inhibition

| Compound | PDE11A4 IC₅₀ (µM) | PDE1 IC₅₀ (µM) | PDE2 IC₅₀ (µM) | PDE3 IC₅₀ (µM) | PDE4 IC₅₀ (µM) | PDE5 IC₅₀ (µM) | PDE7 IC₅₀ (µM) | PDE8 IC₅₀ (µM) | PDE9 IC₅₀ (µM) | PDE10 IC₅₀ (µM) |

| This compound | 0.28 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| This compound-1 | 0.85 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| This compound-2 | 1.2 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| This compound-3 | 1.5 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| This compound-4 | 3.0 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

Data from Ceyhan et al., 2012.

Table 2: Effects of this compound on H295R Cells

| Treatment | cAMP Levels (Fold Increase over DMSO) | Cortisol Production (ng/ml) | p-ATF-1 Levels (Fold Increase over DMSO) |

| DMSO | 1.0 | ~20 | 1.0 |

| This compound (20 µM) | ~3.5 | ~60 | ~2.5 |

| Forskolin (10 µM) | ~10 | ~80 | ~4.0 |

| This compound (20 µM) + Forskolin (10 µM) | ~15 | ~120 | ~5.0 |

Data estimated from graphical representations in Ceyhan et al., 2012.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by selectively inhibiting PDE11. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the Activating Transcription Factor 1 (ATF-1). Phosphorylated ATF-1 can then modulate the expression of genes involved in various cellular processes, including steroidogenesis. In the context of H295R adrenocortical cells, this signaling cascade results in a significant increase in cortisol production.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature describing this compound.

In Vitro Phosphodiesterase Activity Assay

This protocol was used to determine the IC₅₀ values of this compound and its analogs against a panel of human PDE enzymes.

Experimental Workflow:

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes were used. The substrates were [³H]cAMP or [³H]cGMP.

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, and 0.1 mg/ml BSA.

-

Incubation: Reactions were carried out in a 96-well plate format. Each reaction mixture (100 µl) contained the assay buffer, the respective PDE enzyme, the test compound (this compound or its analogs at varying concentrations), and the radiolabeled substrate. The mixture was incubated for 20 minutes at 30°C.

-

Reaction Termination: The reaction was terminated by the addition of 50 µl of 0.2 M HCl.

-

Nucleoside Conversion: 25 µg of Crotalus atrox snake venom was added to each well and incubated for 10 minutes at 30°C to convert the [³H]AMP/GMP to the corresponding [³H]adenosine/guanosine.

-

Separation: The reaction mixture was applied to an anion-exchange resin column (Dowex) to separate the unreacted substrate from the resulting nucleoside.

-

Quantification: The amount of [³H]adenosine/guanosine was quantified by scintillation counting.

-

Data Analysis: IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.

H295R Cell Culture and Treatment

Methodology:

-

Cell Culture: Human H295R adrenocortical carcinoma cells (ATCC CRL-2128) were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS (Insulin, Transferrin, Selenium), and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: For experiments, cells were plated in 24-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with fresh serum-free medium containing either DMSO (vehicle control), this compound (20 µM), forskolin (10 µM), or a combination of this compound and forskolin. Cells were incubated for 24 hours.

cAMP Measurement Assay

Methodology:

-

Cell Lysis: After the 24-hour treatment, the culture medium was removed, and the cells were lysed using 0.1 M HCl.

-

cAMP Quantification: Intracellular cAMP levels in the cell lysates were measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: cAMP concentrations were normalized to the protein concentration of each sample, and the results were expressed as fold increase over the DMSO control.

Cortisol Measurement Assay

Methodology:

-

Sample Collection: The culture medium from the treated H295R cells was collected after the 24-hour incubation period.

-

Cortisol Quantification: The concentration of cortisol in the culture medium was determined using a cortisol-specific enzyme-linked immunosorbent assay (ELISA) kit following the manufacturer's protocol.

-

Data Analysis: Cortisol concentrations were reported in ng/ml.

Western Blot for ATF-1 Phosphorylation

Methodology:

-

Protein Extraction: Following treatment, H295R cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated overnight at 4°C with a primary antibody specific for phosphorylated ATF-1 (p-ATF-1).

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

A primary antibody against total ATF-1 or a housekeeping protein (e.g., β-actin or GAPDH) was used for normalization.

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands was quantified using image analysis software, and the levels of p-ATF-1 were normalized to total ATF-1 or the housekeeping protein.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of PDE11. Its high potency and selectivity make it a suitable probe for cell-based and in vivo studies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PDE11. Future studies could focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy in preclinical models of diseases where PDE11 is implicated, such as certain endocrine disorders and cancers.

Decoding PDE11A Inhibition: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of Phosphodiesterase 11A as a Therapeutic Target, Focusing on its Core Biology, Inhibitor Pharmacology, and Essential Experimental Protocols.

Published: November 21, 2025

Executive Summary

Phosphodiesterase 11A (PDE11A), a dual-specificity enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is an emerging therapeutic target for a range of disorders.[1][2][3] Its restricted tissue expression, notably in the hippocampus, adrenal cortex, and prostate, presents an opportunity for targeted pharmacological intervention with a potentially reduced risk of off-target effects.[4][5] This technical guide provides a comprehensive overview of PDE11A, including its signaling pathways, a summary of known inhibitors with their quantitative data, and detailed experimental protocols relevant to drug discovery and development in this area.

The Core Biology of PDE11A

PDE11A is a member of the phosphodiesterase superfamily, which comprises 11 families of enzymes responsible for regulating the intracellular levels of the second messengers cAMP and cGMP.[2][3] By catalyzing the hydrolysis of these cyclic nucleotides to their inactive 5'-monophosphate forms, PDEs play a critical role in a myriad of cellular signaling pathways.[2]

PDE11A is unique in its dual substrate specificity, hydrolyzing both cAMP and cGMP with similar affinity.[2] Four splice variants of PDE11A have been identified (PDE11A1-4), each with distinct tissue distribution and N-terminal regulatory regions, suggesting isoform-specific functions.[2][3] The PDE11A4 isoform is of particular interest to neuroscientists as it is the predominant variant expressed in the brain, specifically in neurons of the ventral hippocampus, a region crucial for social memory and mood regulation.[6][7]

Signaling Pathways Involving PDE11A

Inhibition of PDE11A leads to an accumulation of intracellular cAMP and cGMP, which in turn activates their respective downstream effector proteins, Protein Kinase A (PKA) and Protein Kinase G (PKG).[2] These kinases then phosphorylate a variety of substrate proteins, leading to diverse physiological responses depending on the cell type.

Neuronal Signaling in the Hippocampus

In hippocampal neurons, PDE11A4 plays a crucial role in modulating synaptic plasticity, a cellular mechanism underlying learning and memory.[6][7] By regulating local concentrations of cAMP and cGMP, PDE11A4 influences the activation of the cAMP response element-binding protein (CREB), a key transcription factor involved in long-term memory formation.[8] Inhibition of PDE11A4 is being explored as a therapeutic strategy for age-related cognitive decline and other neurological disorders.[9]

Adrenal Cortex Signaling

In the adrenal cortex, PDE11A is involved in the regulation of steroidogenesis, the process of synthesizing steroid hormones such as cortisol.[1][10] Adrenocorticotropic hormone (ACTH) stimulates cAMP production, which activates PKA and subsequently initiates the steroidogenic cascade.[10][11] PDE11A acts as a crucial negative regulator in this pathway by degrading cAMP.[10] Loss-of-function mutations in the PDE11A gene have been linked to adrenal hyperplasia and Cushing's syndrome, highlighting its importance in adrenal physiology.[1][10]

Quantitative Data on PDE11A Inhibitors

A growing number of small molecule inhibitors of PDE11A have been identified, ranging from non-selective phosphodiesterase inhibitors to more recent, highly selective compounds. The following table summarizes the available quantitative data for some of the key PDE11A inhibitors.

| Inhibitor | PDE11A IC50 (nM) | PDE Isoform Selectivity (Fold vs. PDE11A) | Ki (nM) | Reference(s) |

| Tadalafil | 5 | PDE5: ~7 | - | [12] |

| BC 11-38 | 280 | >350-fold selective over other PDEs | - | [13][14] |

| Compound 14b | <50 | PDE3,4,5,6,10: >100 | - | [9] |

| Compound 14c | <50 | PDE3,4,6,10: >100, PDE5: ~50-100 | - | [9] |

| Dipyridamole | 370 | - | - | [15] |

| Zaprinast | 12,000 | - | - | [15] |

| IBMX | 49,800 | Non-selective | - | [15] |

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

In Vitro PDE11A Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against PDE11A using a fluorescence polarization (FP) based assay.[16][17][18][19]

Materials:

-

Recombinant human PDE11A enzyme

-

FAM-labeled cAMP or cGMP substrate

-

PDE assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

384-well, black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in PDE assay buffer. The final DMSO concentration should not exceed 1%.

-

Add 5 µL of the diluted test compounds or vehicle (for positive and negative controls) to the wells of the microplate.

-

Add 10 µL of a solution containing the FAM-labeled substrate (e.g., 200 nM final concentration) to all wells.

-

Initiate the reaction by adding 5 µL of a pre-diluted PDE11A enzyme solution (the optimal concentration should be determined empirically) to all wells except the negative control (add buffer instead).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the linearized monophosphate product.

-

Incubate for another 30 minutes at room temperature to allow for binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular cAMP/cGMP Measurement (ELISA)

This protocol outlines a general procedure for measuring intracellular levels of cAMP or cGMP in cultured cells following treatment with a PDE11A inhibitor using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[20][21]

Materials:

-

Cultured cells expressing PDE11A

-

Cell culture medium and supplements

-

Test compounds (PDE11A inhibitors)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent degradation of cyclic nucleotides during sample processing

-

Lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cAMP or cGMP ELISA kit

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with a general phosphodiesterase inhibitor like IBMX for a short period to elevate basal cyclic nucleotide levels, if necessary.

-

Treat the cells with various concentrations of the test PDE11A inhibitor or vehicle for the desired time.

-

Remove the culture medium and lyse the cells by adding cold lysis buffer.

-

Incubate the plate on ice for 10-20 minutes.

-

Centrifuge the plate to pellet cell debris.

-

Collect the supernatant containing the cell lysate.

-

Perform the cAMP or cGMP ELISA on the cell lysates according to the manufacturer's instructions. This typically involves:

-

Adding samples and standards to a plate pre-coated with an anti-cAMP or anti-cGMP antibody.

-

Adding a fixed amount of horseradish peroxidase (HRP)-labeled cAMP or cGMP.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with HRP to produce a colored product.

-

Stopping the reaction and measuring the absorbance.

-

-

Calculate the concentration of cAMP or cGMP in the samples based on the standard curve.

High-Throughput Screening for PDE11A Inhibitors

High-throughput screening (HTS) is essential for identifying novel PDE11A inhibitors from large compound libraries. The general workflow involves several stages, from primary screening to hit validation and lead optimization.[13][15][22]

Conclusion

PDE11A represents a promising and relatively underexplored target for the development of novel therapeutics. Its restricted tissue distribution and involvement in key signaling pathways in the brain and adrenal glands offer exciting opportunities for the treatment of a variety of diseases. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of PDE11A inhibition. As our understanding of the nuanced roles of PDE11A isoforms continues to grow, so too will the potential for developing highly selective and effective modulators of this important enzyme.

References

- 1. Regulation of Adrenal Steroidogenesis | Oncohema Key [oncohemakey.com]

- 2. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE11A REGULATES SOCIAL BEHAVIORS AND IS A KEY MECHANISM BY WHICH SOCIAL EXPERIENCE SCULPTS THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase 11A (PDE11A), Enriched in Ventral Hippocampus Neurons, is Required for Consolidation of Social but not Nonsocial Memories in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 20. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Designing Phenotyping Studies for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BC11-38: A PDE11A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 11A (PDE11A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various signal transduction pathways.[1][2][3][4] Dysregulation of PDE11A activity has been implicated in several pathological conditions, including adrenocortical tumors and certain neuropsychiatric disorders, making it an attractive target for therapeutic intervention.[4][5] BC11-38 is identified as a specific inhibitor of PDE11A and serves as a valuable chemical tool for investigating the physiological and pathological roles of this enzyme.[5]

These application notes provide a detailed protocol for an in vitro fluorescence polarization (FP) assay to determine the inhibitory activity of this compound on PDE11A. Additionally, a representative downstream signaling pathway affected by PDE11A inhibition is illustrated.

Principle of the Assay

The in vitro assay for determining the inhibitory activity of this compound on PDE11A is based on the principle of fluorescence polarization (FP). This homogeneous assay format is well-suited for high-throughput screening (HTS).[6][7][8] The assay utilizes a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP). In the absence of inhibition, PDE11A hydrolyzes the FAM-cAMP, and the resulting FAM-AMP is captured by a binding agent, leading to a high FP signal. When an inhibitor like this compound is present, the enzymatic activity of PDE11A is blocked, FAM-cAMP remains intact, and the FP signal remains low. The decrease in the FP signal is proportional to the inhibitory activity of the compound.[7][9]

Data Presentation

Table 1: Inhibitory Activity of this compound against PDE11A

| Compound | Target | Assay Format | Substrate | IC₅₀ (nM) | Hill Slope |

| This compound | Human PDE11A4 | Fluorescence Polarization | FAM-cAMP | 85.3 | 1.1 |

| Tadalafil (Control) | Human PDE11A4 | Fluorescence Polarization | FAM-cAMP | 42.1 | 1.0 |

Note: The data presented above is hypothetical and for illustrative purposes only.

Table 2: Selectivity Profile of this compound

| PDE Isoform | IC₅₀ (nM) | Fold Selectivity vs. PDE11A4 |

| PDE11A4 | 85.3 | 1 |

| PDE1A1 | >10,000 | >117 |

| PDE2A1 | >10,000 | >117 |

| PDE3A | >10,000 | >117 |

| PDE4D2 | >10,000 | >117 |

| PDE5A1 | 987 | 11.6 |

Note: The data presented above is hypothetical and for illustrative purposes only, based on the known cross-reactivity of some PDE inhibitors with PDE5.[10]

Experimental Protocols

In Vitro PDE11A Inhibition Assay using Fluorescence Polarization

Materials and Reagents:

-

Recombinant Human PDE11A4 enzyme (BPS Bioscience, Cat. # 60411 or similar)

-

FAM-Cyclic-3',5'-AMP substrate (20 µM stock)

-

PDE Assay Buffer

-

Binding Agent

-

Binding Agent Diluent

-

This compound (Test Inhibitor)

-

Tadalafil (Positive Control Inhibitor)

-

DMSO (for compound dilution)

-

Black, low-binding 384-well microplate

-

Fluorescence microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

Caption: Experimental workflow for the PDE11A inhibition assay.

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound and Tadalafil in 100% DMSO.

-

Perform serial dilutions of the compounds in DMSO to create a concentration range suitable for IC₅₀ determination (e.g., 10 mM to 1 nM).

-

Further dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted inhibitor solution to the "Test Inhibitor" wells.

-

Add 5 µL of diluted Tadalafil solution to the "Positive Control" wells.

-

Add 5 µL of PDE Assay Buffer containing the same percentage of DMSO to the "Blank," "Substrate Control," and "No Inhibitor Control" wells.

-

-

Enzyme and Substrate Addition:

-

Thaw the PDE11A4 enzyme on ice. Dilute the enzyme to the required concentration in PDE Assay Buffer.

-

Add 20 µL of PDE Assay Buffer to the "Blank" and "Substrate Control" wells.

-

Add 20 µL of the diluted PDE11A4 enzyme solution to the "Test Inhibitor," "Positive Control," and "No Inhibitor Control" wells.

-

Dilute the 20 µM FAM-cAMP substrate stock solution with PDE Assay Buffer to a 200 nM working solution.

-

Add 25 µL of the 200 nM FAM-cAMP solution to all wells.

-

-

Incubation:

-

Mix the plate gently and incubate at room temperature for 1 hour.

-

-

Detection:

-

Dilute the Binding Agent 1:100 with the Binding Agent Diluent.

-

Add 100 µL of the diluted Binding Agent to each well.

-

Incubate the plate at room temperature for 30 minutes with slow shaking.

-

-

Data Acquisition:

-

Read the fluorescence polarization of the samples in a microplate reader capable of excitation at approximately 485 nm and detection of emitted light at approximately 530 nm.

-

-

Data Analysis:

-

The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(FP_sample - FP_blank) / (FP_no_inhibitor - FP_blank)])

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway

Inhibition of PDE11A by this compound prevents the degradation of cAMP and cGMP. The resulting accumulation of these cyclic nucleotides leads to the activation of their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases then phosphorylate various substrate proteins, leading to diverse cellular responses.

Caption: Downstream signaling of PDE11A inhibition by this compound.

References

- 1. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]

- 2. PDE11A - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phosphodiesterase 11 (Pde11a) knockout mouse expressed functional but reduced Pde11a: phenotype and impact on adrenocortical function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of BC11-38 in H295R Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human adrenocortical carcinoma cell line, H295R, is a widely recognized in vitro model for studying steroidogenesis due to its unique ability to express all the key enzymes required for the synthesis of corticosteroids and sex hormones. BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE11, this compound leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA) and stimulates the steroidogenic pathway, resulting in increased production of steroid hormones, most notably cortisol.[1][2][3]

These application notes provide a comprehensive guide for the use of this compound in H295R cells, including detailed protocols for cell culture, treatment, and analysis of steroid hormone production. The provided methodologies are based on established protocols for steroidogenesis assays in H295R cells and the known mechanism of action of this compound.

Data Presentation

The following tables summarize expected quantitative data from experiments using this compound in H295R cells. Please note that these are illustrative examples based on the known pharmacology of this compound and data from similar compounds, as specific experimental data for this compound was not publicly available at the time of publication. Researchers should generate their own dose-response curves to determine the optimal concentrations for their specific experimental conditions.

Table 1: Dose-Dependent Effect of this compound on Cortisol Production in H295R Cells (Illustrative Data)

| This compound Concentration (µM) | Cortisol Production (ng/mL) | Fold Change vs. Vehicle |

| 0 (Vehicle Control) | 10.5 ± 1.2 | 1.0 |

| 0.1 | 15.2 ± 1.8 | 1.4 |

| 0.3 | 28.9 ± 3.1 | 2.8 |

| 1.0 | 45.7 ± 4.5 | 4.4 |

| 3.0 | 58.3 ± 5.9 | 5.6 |

| 10.0 | 62.1 ± 6.8 | 5.9 |

Table 2: Effect of this compound on cAMP Levels in H295R Cells (Illustrative Data)

| Treatment | cAMP Level (pmol/mg protein) | Fold Change vs. Vehicle |

| Vehicle Control | 5.8 ± 0.7 | 1.0 |

| Forskolin (10 µM) | 55.2 ± 6.1 | 9.5 |

| This compound (1 µM) | 22.4 ± 2.5 | 3.9 |

| This compound (10 µM) | 48.9 ± 5.3 | 8.4 |

Signaling Pathway and Experimental Workflow

Caption: Signaling Pathway of this compound in H295R Cells.

Caption: Experimental Workflow for this compound Treatment.

Experimental Protocols

H295R Cell Culture

Materials:

-

H295R cells (ATCC® CRL-2128™)

-

DMEM/F12 medium

-

Bovine Serum (e.g., Nu-Serum™ or Cosmic Calf Serum)

-

ITS+ Premix (Insulin, Transferrin, Selenium)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

Cell culture flasks and multi-well plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Thawing: Thaw cryopreserved H295R cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium (DMEM/F12 supplemented with serum, ITS+, and antibiotics). Centrifuge at 125 x g for 5-7 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[2]

-

Culturing: Culture cells in T-75 flasks. The recommended sub-cultivation ratio is 1:3 to 1:4. Change the medium every 2-3 days. Cells should be passaged when they reach 80-90% confluency.

-

Passaging: Aspirate the culture medium and wash the cell monolayer with PBS. Add Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the pellet in fresh medium and seed into new flasks or plates.[2]

This compound Treatment for Steroidogenesis Assay

Materials:

-

H295R cells cultured as described above

-

This compound (prepare stock solution in DMSO)

-

Forskolin (positive control, stock in DMSO)

-

24- or 96-well cell culture plates

-

Cell culture medium

Protocol:

-

Cell Seeding: Seed H295R cells into multi-well plates at a density that will result in approximately 70-80% confluency at the time of treatment. Allow cells to acclimate for 24 hours.

-

Preparation of Treatment Solutions: Prepare a serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v) to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 10 µM Forskolin).

-

Cell Treatment: After the 24-hour acclimation period, remove the medium and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control.

-

Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C and 5% CO2.

-

Supernatant Collection: After the 48-hour incubation, carefully collect the cell culture supernatant from each well for hormone analysis. Store the supernatant at -80°C until analysis.

-

Cell Viability Assay: Immediately after collecting the supernatant, assess cell viability using a standard method such as the MTT or MTS assay to ensure that the observed effects on hormone production are not due to cytotoxicity. A cell viability of ≥ 70% is generally considered acceptable.

Cortisol and cAMP Measurement

Cortisol Measurement (ELISA):

-

Use a commercially available Cortisol ELISA kit.

-

Thaw the collected cell culture supernatants on ice.

-

Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cortisol concentration in each sample based on the standard curve.

cAMP Measurement (Optional):

-

Use a commercially available cAMP enzyme immunoassay (EIA) kit.

-

For cAMP measurement, it is recommended to lyse the cells after supernatant collection.

-

Follow the manufacturer's protocol for cell lysis and the EIA procedure.

-

Measure the signal (e.g., absorbance or fluorescence) and calculate the cAMP concentration, typically normalized to the total protein content of the cell lysate.

References

- 1. Stimulatory effect of adrenocorticotropin on cortisol, aldosterone, and dehydroepiandrosterone secretion in normal humans: dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sublethal Hyperthermia Transiently Disrupts Cortisol Steroidogenesis in Adrenocortical Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BC11-38 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11) with an IC50 of 0.28 µM.[1][2][3] Its selectivity is highlighted by IC50 values greater than 100 µM for other phosphodiesterase enzymes (PDE1-10).[1][4][5] By inhibiting PDE11, this compound leads to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][4] This increase in cAMP can subsequently activate Protein Kinase A (PKA) and influence downstream signaling pathways, such as increasing ATF-1 phosphorylation and cortisol production in H295R adrenocortical cells.[1][2][5] These characteristics make this compound a valuable tool for research in areas such as neuroscience, endocrinology, and cancer biology.[2][6]

This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 304.43 g/mol | [1][4][5][6] |

| Molecular Formula | C₁₅H₁₆N₂OS₂ | [1][4][5][6] |

| CAS Number | 686770-80-9 | [1][4][5] |

| Purity | ≥98% (HPLC) | [4] |

| Appearance | White to yellow solid | [5][6] |

| IC50 (PDE11) | 0.28 µM | [1][2][3] |

| Solubility (DMSO) | Up to 100 mM (33.33 mg/mL) | [1][4][5] |

| Solubility (Ethanol) | Up to 20 mM (5 mg/mL) | [2][4] |

| Storage (Solid) | -20°C | [1][3][5][6] |

| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [1][2][5] |

Experimental Protocols

Safety Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should be followed. It is recommended to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and contact with skin and eyes.[6]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for most in vitro applications.

Materials:

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Procedure:

-

Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 304.43 g/mol x 1000 mg/g = 3.0443 mg

-

Therefore, weigh out approximately 3.04 mg of this compound.

-

-

Aliquot the DMSO. Add 1 mL of anhydrous, sterile DMSO to a sterile microcentrifuge tube.

-

Dissolve the this compound. Add the weighed this compound powder to the DMSO.

-

Ensure complete dissolution. Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1][5] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and store. For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Storage. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][5]

Protocol 2: Preparation of a Stock Solution for In Vivo Studies

For in vivo applications, a solvent system with lower toxicity is often required. A common formulation involves a mixture of DMSO and corn oil.

Materials:

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Corn oil, sterile

-

Sterile tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Prepare a concentrated DMSO stock. First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1. For example, a 100 mM stock.

-